molecular formula C15H15NO B1392107 2-(2,6-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187163-93-4

2-(2,6-Dimethylbenzoyl)-4-methylpyridine

Cat. No.: B1392107
CAS No.: 1187163-93-4
M. Wt: 225.28 g/mol
InChI Key: MVSWEURUOCMUAS-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzoyl group substituted with two methyl groups at the 2 and 6 positions, attached to a pyridine ring that also has a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,6-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

[ \text{4-Methylpyridine} + \text{2,6-Dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 2-(2,6-dimethylbenzyl)-4-methylpyridine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,6-Dimethylbenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2,6-Dimethylbenzoyl chloride
  • 2,4,6-Trimethylbenzoyl chloride
  • 2,4-Dimethylbenzoyl chloride

Comparison: 2-(2,6-Dimethylbenzoyl)-4-methylpyridine is unique due to the presence of both a benzoyl group and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various applications.

Properties

IUPAC Name

(2,6-dimethylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-16-13(9-10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSWEURUOCMUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222148
Record name (2,6-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-93-4
Record name (2,6-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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